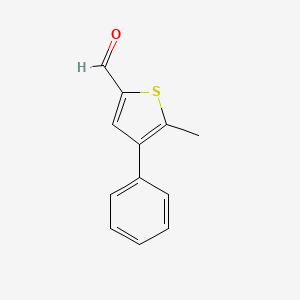

2-Formyl-5-methyl-4-phenylthiophene

Description

Structure

3D Structure

Properties

Molecular Formula |

C12H10OS |

|---|---|

Molecular Weight |

202.27 g/mol |

IUPAC Name |

5-methyl-4-phenylthiophene-2-carbaldehyde |

InChI |

InChI=1S/C12H10OS/c1-9-12(7-11(8-13)14-9)10-5-3-2-4-6-10/h2-8H,1H3 |

InChI Key |

CVTGJAGRFQZSJU-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C=C(S1)C=O)C2=CC=CC=C2 |

Origin of Product |

United States |

Foundational & Exploratory

2-Formyl-5-methyl-4-phenylthiophene: A Technical Whitepaper on Synthesis, Properties, and Medicinal Applications

Executive Summary

In the landscape of contemporary medicinal chemistry and organic synthesis, thiophene-2-carboxaldehydes serve as highly privileged building blocks. Specifically, 2-Formyl-5-methyl-4-phenylthiophene (also known as 5-methyl-4-phenylthiophene-2-carbaldehyde) represents a highly functionalized organosulfur scaffold. The strategic placement of a methyl group at the C5 position and a phenyl ring at the C4 position imparts unique steric and electronic characteristics, making it an ideal precursor for synthesizing complex, multi-target pharmacological agents.

This technical guide provides an in-depth analysis of the compound's physicochemical properties, modern synthetic methodologies, and downstream applications in drug discovery, culminating in a self-validating experimental protocol designed for bench scientists.

Structural Rationale and Physicochemical Profiling

The chemical behavior of 2-formyl-5-methyl-4-phenylthiophene is governed by the electronic cross-talk between its substituents. The electron-donating nature of the C5-methyl group enriches the electron density of the thiophene core, stabilizing intermediates during electrophilic aromatic substitution. Conversely, the bulky C4-phenyl group provides a lipophilic anchor—a critical feature for binding affinity in hydrophobic protein pockets during drug-receptor interactions. The highly reactive 2-formyl group serves as the primary synthetic handle, readily undergoing Knoevenagel condensations, Schiff base formations, and aldol reactions.

To facilitate rapid reference for formulation and reaction scaling, the quantitative physicochemical data of the compound is summarized below:

| Property | Value / Description |

| IUPAC Name | 5-methyl-4-phenylthiophene-2-carbaldehyde |

| Molecular Formula | C₁₂H₁₀OS |

| Molecular Weight | 202.27 g/mol |

| SMILES String | CC1=C(C=C(S1)C=O)C2=CC=CC=C2 |

| Appearance | Yellow solid |

| Melting Point | 67 – 70 °C |

| Solubility | Soluble in DCM, Ethyl Acetate, DMSO, and Chloroform |

Synthetic Methodologies: The Annulation Paradigm

Historically, the synthesis of functionalized thiophene-2-carboxaldehydes relied on the Vilsmeier-Haack formylation of pre-formed thiophene cores. However, this approach often suffers from regioselectivity issues and requires harsh, toxic reagents (e.g., POCl₃).

A modern, highly efficient paradigm involves the de novo ring synthesis via the ring-opening/annulation of cyclopropyl ethanols 1. In this pathway, 1-cyclopropyl-1-phenylethanol derivatives are reacted with a sulfur source.

Causality of Reagent Selection: Extensive screening has demonstrated that Potassium Sulfide (K₂S) is the optimal sulfur source compared to elemental sulfur or Na₂S. When dissolved in Dimethyl Sulfoxide (DMSO)—a polar aprotic solvent that effectively solvates the potassium cation—the highly nucleophilic sulfide anion is freed to attack the ring-opened intermediate. The reaction is conducted at 120 °C to provide the necessary thermal activation energy for cyclopropyl ring cleavage, followed by an oxidative aromatization step facilitated by an ambient air atmosphere.

Caption: Mechanistic workflow for the annulation synthesis of 2-Formyl-5-methyl-4-phenylthiophene.

Pharmacological Relevance and Downstream Functionalization

Thiophene derivatives are ranked as the 4th most prevalent sulfur-containing moiety in US FDA-approved drugs, featuring heavily in anti-inflammatory, antimicrobial, and oncological therapeutics 2. The 2-formyl-5-methyl-4-phenylthiophene scaffold is specifically utilized in the following drug discovery pipelines:

-

Anti-Inflammatory Agents (COX-2/5-LOX Inhibitors): Thiophene-2-carboxaldehydes are frequently converted into Schiff bases or hybridized with pyrazoles. These derivatives exhibit potent, selective inhibition of Cyclooxygenase-2 (COX-2) and 5-Lipoxygenase (5-LOX), positioning them as superior alternatives to traditional NSAIDs with reduced gastrointestinal toxicity 3.

-

Neurodegenerative Therapeutics (AChE Inhibitors): Through aldol condensation followed by 1,3-dipolar cycloaddition, the formyl group can be transformed into spiro oxindole analogs. These complex architectures demonstrate strong binding affinity to the catalytic anionic site (CAS) of Acetylcholinesterase (AChE), offering promising therapeutic avenues for Alzheimer's Disease 4.

Caption: Downstream synthetic pathways and resulting pharmacological applications in drug discovery.

Validated Experimental Protocols

To ensure reproducibility, the following protocol details the de novo synthesis of 2-formyl-5-methyl-4-phenylthiophene via oxidative annulation. This protocol is designed as a self-validating system ; if the exact spectroscopic markers are not observed at the final step, the researcher must troubleshoot the preceding oxidative conditions.

Protocol: Synthesis via Oxidative Annulation of Cyclopropyl Ethanols

Reagents & Materials:

-

Substituted 1-cyclopropyl-1-phenylethanol derivative (1.0 mmol)

-

Potassium Sulfide (K₂S) (2.0 mmol)

-

Anhydrous Dimethyl Sulfoxide (DMSO) (5.0 mL)

-

Ethyl Acetate and Hexanes (for chromatography)

Step-by-Step Methodology:

-

Reaction Setup: In a 25 mL round-bottom flask equipped with a magnetic stir bar, dissolve the 1-cyclopropyl-1-phenylethanol derivative (1.0 mmol) in 5.0 mL of anhydrous DMSO.

-

Causality Note: DMSO is strictly required over protic solvents to prevent the quenching of the highly reactive sulfide anion.

-

-

Sulfur Addition: Add K₂S (2.0 mmol) to the stirring solution in one portion. Leave the reaction vessel open to an ambient air atmosphere (do not purge with N₂ or Argon).

-

Causality Note: The ambient oxygen acts as a mild, environmentally benign oxidant necessary for the final aromatization step to form the thiophene ring.

-

-

Thermal Activation: Heat the reaction mixture to 120 °C and maintain stirring for 8 hours. Monitor the reaction progress via TLC (Hexane:Ethyl Acetate = 10:1).

-

Quenching & Extraction: Cool the mixture to room temperature. Quench the reaction by adding 15 mL of distilled water. Extract the aqueous layer with Ethyl Acetate (3 × 15 mL). Wash the combined organic layers with brine to remove residual DMSO, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

-

Purification: Purify the crude residue via silica gel column chromatography using a Hexane/Ethyl Acetate gradient (starting at 40:1) to isolate the yellow solid product (Yield: ~55%).

Self-Validation & Spectroscopic Confirmation

To confirm successful formylation and aromatization, perform ¹H NMR (400 MHz, CDCl₃). The protocol is considered successful only if the following diagnostic peaks are observed 1:

-

δ 9.84 ppm (s, 1H): Confirms the presence of the intact aldehyde (formyl) proton. Absence of this peak indicates failure of the oxidative annulation or over-oxidation to the carboxylic acid.

-

δ 7.70 ppm (s, 1H): Represents the isolated thiophene ring proton (H-3).

-

δ 7.47–7.35 ppm (m, 5H): Corresponds to the intact C4-phenyl ring.

-

δ 2.57 ppm (s, 3H): Confirms the retention of the C5-methyl group.

References

-

Title: Ring-Opening/Annulation Reaction of Cyclopropyl Ethanols: Concise Access to Thiophene Aldehydes via C–S bond formation Source: RSC Advances (Royal Society of Chemistry) URL: [Link]

-

Title: Thiophene-Based Compounds with Potential Anti-Inflammatory Activity Source: MDPI Pharmaceuticals URL: [Link]

-

Title: Exploring Thiophene-Based Pharmacophores as Emerging Therapeutics for Neurodegenerative Disorders Source: Taylor & Francis (Journal of Enzyme Inhibition and Medicinal Chemistry) URL: [Link]

-

Title: Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads Source: NIH / PMC (RSC Medicinal Chemistry) URL: [Link]

Sources

2-Formyl-5-methyl-4-phenylthiophene CAS number

Engineering Thiophene Scaffolds: Synthesis, Characterization, and Applications of 2-Formyl-5-methyl-4-phenylthiophene

Introduction & Chemical Identity

In modern drug discovery and organic materials science, substituted thiophene-2-carboxaldehydes serve as privileged scaffolds. Specifically, 2-formyl-5-methyl-4-phenylthiophene (also designated systematically as 5-methyl-4-phenylthiophene-2-carbaldehyde) is a highly sought-after electrophilic intermediate.

Because it is predominantly generated as a custom-synthesized building block rather than a bulk commodity, a universal commercial CAS Registry Number is often unassigned or provisional in standard catalogs—unlike its structural isomer, 5-methyl-4-phenylthiophene-3-carbaldehyde, which holds the established registry CAS: 1592915-34-8[1]. Its lack of a universal commercial CAS number underscores its status as a specialized precursor. This technical whitepaper provides a definitive, causality-driven roadmap for the de novo synthesis, analytical validation, and downstream application of this specific molecule.

Mechanistic Synthesis: The Ring-Opening/Annulation Strategy

Historically, synthesizing highly substituted thiophenes required harsh conditions or multi-step functionalizations. A paradigm shift was introduced by Wang et al. (2019), who developed a concise access route to thiophene aldehydes via the ring-opening and annulation of cyclopropyl ethanols[2].

This transformation is driven by a double C–S bond formation following a C–C bond cleavage. The choice of reagents is highly specific: potassium sulfide ( K2S ) acts as the optimal sulfur surrogate, while dimethyl sulfoxide (DMSO) plays a dual role as both the solvent and a mild oxidant[2].

Workflow of thiophene aldehyde synthesis via cyclopropyl ethanol ring-opening.

Quantitative Optimization of Reaction Conditions

The causality behind the selection of K2S and DMSO is rooted in empirical optimization. Alternative sulfur sources fail to provide the necessary nucleophilicity, and other solvents cannot facilitate the final oxidation step required to yield the aldehyde[2]. The quantitative data justifying these parameters is summarized below:

| Entry | Sulfur Source | Solvent | Temp (°C) | Yield (%) | Mechanistic Observation |

| 1 | Elemental Sulfur | DMSO | 120 | Trace | Insufficient nucleophilicity for initial attack. |

| 2 | Na2S⋅9H2O | DMSO | 120 | 15% | Hydration impedes the annulation efficiency. |

| 3 | NaHS | DMSO | 120 | 20% | Suboptimal basicity for C-C cleavage. |

| 4 | K2S | DMF | 120 | 10% | Lack of oxidative capacity in DMF prevents aldehyde formation. |

| 5 | K2S | DMSO | 120 | 41–60% | Optimal dual solvent/oxidant system. |

(Data adapted from the foundational methodology by Wang et al.[2])

Self-Validating Experimental Protocol

To ensure high-fidelity reproducibility, the following protocol is designed as a self-validating system, incorporating critical in-process controls (IPCs).

Objective: Synthesis of 2-Formyl-5-methyl-4-phenylthiophene (Target Mass: 202.27 g/mol ).

Step 1: Reaction Assembly

-

Action: In a 15 mL sealed reaction tube, charge 1-cyclopropyl-1-phenylpropan-1-ol (1.0 mmol, precursor) and anhydrous K2S (2.0 mmol).

-

Causality: A 2.0 molar equivalent of K2S is strictly required to drive the equilibrium of the double C-S bond formation forward and compensate for any oxidative loss of the sulfur source[2].

-

Action: Add 3.0 mL of anhydrous DMSO. Do not purge with inert gas; seal under an ambient air atmosphere.

-

Causality: The ambient oxygen acts synergistically with DMSO to facilitate the final oxidation of the intermediate carbinol to the target formyl group[2].

Step 2: Thermal Annulation

-

Action: Heat the stirred mixture to 120 °C for 8 hours.

-

Causality: 120 °C is the thermodynamic threshold required to initiate the C-C bond cleavage of the cyclopropyl ring.

Step 3: In-Process Control (IPC)

-

Action: At t = 7 hours, sample 10 µL of the reaction mixture, dilute in EtOAc, and spot on a silica TLC plate (Eluent: Hexane/EtOAc 10:1).

-

Validation: The reaction is complete when the starting material spot disappears and a strongly UV-active spot (the conjugated thiophene aldehyde) appears at an Rf of ~0.4.

Step 4: Workup and Isolation

-

Action: Cool to room temperature, quench with 10 mL of distilled water, and extract with EtOAc (3 × 10 mL). Wash the combined organic layers with saturated brine (5 × 10 mL).

-

Causality: Extensive brine washing is critical to partition and remove residual DMSO, which otherwise severely broadens NMR signals and impedes crystallization.

-

Action: Dry over anhydrous Na2SO4 , concentrate under reduced pressure, and purify via flash column chromatography.

Analytical Characterization Standards

For rigorous validation of the isolated 2-formyl-5-methyl-4-phenylthiophene, the following physicochemical and spectral parameters must be confirmed:

| Analytical Method | Expected Value / Signal | Diagnostic Significance |

| Exact Mass (HRMS) | Calculated for [C12H11OS]+ : 203.0531 | Confirms molecular formula and successful annulation. |

| 1 H NMR (400 MHz, CDCl3 ) | δ ~ 9.80 - 10.00 ppm (s, 1H) | Unambiguous confirmation of the C2-formyl proton. |

| 1 H NMR (400 MHz, CDCl3 ) | δ ~ 7.60 ppm (s, 1H) | Confirms the isolated C3 proton on the thiophene ring. |

| 1 H NMR (400 MHz, CDCl3 ) | δ ~ 2.45 - 2.55 ppm (s, 3H) | Confirms the C5-methyl group integration. |

Downstream Applications in Advanced Technologies

The strategic positioning of the aldehyde group at the C2 position, flanked by the electron-rich thiophene and steric bulk of the phenyl ring, makes this compound an elite electrophile for advanced derivatization.

Downstream derivatization pathways for thiophene-2-carboxaldehydes.

-

Drug Discovery: The formyl group readily undergoes Schiff base condensation with primary amines. These imine derivatives are extensively screened as kinase inhibitors and antimicrobial agents due to the thiophene ring's ability to act as a bioisostere for phenyl rings, improving lipophilicity and target binding.

-

Organic Electronics (OLEDs): Through Knoevenagel condensations with active methylene compounds (e.g., malononitrile), this scaffold yields highly conjugated push-pull fluorophores. The C4-phenyl group prevents π−π stacking quenching in the solid state, making it ideal for emissive layers in OLEDs.

References

-

Wang, T., An, Z., Qi, Z., Zhuang, D., Chang, A., Yang, Y., & Yan, R. (2019). "Ring-opening/annulation reaction of cyclopropyl ethanols: concise access to thiophene aldehydes via C–S bond formation." Organic Chemistry Frontiers, 6(23), 3868-3872. URL:[Link]

-

National Center for Biotechnology Information. "PubChem Compound Summary for CID 114754424, 5-Methyl-4-phenylthiophene-3-carbaldehyde." PubChem. URL:[Link]

Sources

Synthesis of 2-Formyl-5-methyl-4-phenylthiophene: A Comprehensive Technical Guide

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Content Type: Technical Whitepaper & Protocol Guide

Executive Summary

The thiophene core is a privileged scaffold in medicinal chemistry and organic materials. Specifically, 2-formyl-5-methyl-4-phenylthiophene (also systematically named 5-methyl-4-phenylthiophene-2-carbaldehyde) serves as a highly versatile building block. The presence of the reactive formyl group allows for downstream functionalizations such as reductive aminations, Wittig olefinations, and Knoevenagel condensations, while the orthogonal methyl and phenyl substituents dictate the molecule's steric and electronic topology.

This guide provides an in-depth analysis of two distinct synthetic methodologies for accessing this target: a classical, highly scalable Cross-Coupling/Formylation sequence , and a modern, atom-economical Ring-Opening/Annulation strategy .

Retrosynthetic Analysis & Regiochemical Rationale

Before executing the synthesis, it is critical to address the nomenclature mapping, as it dictates the retrosynthetic logic. If we start with 2-methyl-3-phenylthiophene , the available sites for electrophilic aromatic substitution are C4 (β-position) and C5 (α-position). Because the sulfur heteroatom stabilizes the σ-complex intermediate at the α-position, and the C4 position is sterically hindered by the adjacent phenyl ring, electrophilic attack occurs almost exclusively at C5. The resulting product is 5-formyl-2-methyl-3-phenylthiophene . When re-numbered to give the principal functional group (the aldehyde) the lowest locant, C5 becomes C2, mapping perfectly to 2-formyl-5-methyl-4-phenylthiophene .

Workflow for the classical synthesis via Suzuki-Miyaura coupling and Vilsmeier-Haack formylation.

Route A: Classical Cross-Coupling & Regioselective Formylation

This route is the industry standard for scaling up substituted thiophene aldehydes due to the commercial availability of starting materials and the predictability of the reactions[1][2].

Mechanistic Causality

-

Why Suzuki First? If formylation were attempted on 3-bromo-2-methylthiophene, the electron-withdrawing nature of the bromine atom would deactivate the ring, reducing the yield and potentially compromising the strict α-regioselectivity. By executing the first, we install the electron-rich phenyl group, which enhances the overall nucleophilicity of the thiophene core[1].

-

Vilsmeier-Haack Dynamics: The reaction relies on the generation of a highly electrophilic chloromethyliminium species from Phosphorus Oxychloride (POCl₃) and Dimethylformamide (DMF). The reaction must be initiated at 0 °C to control the exothermic formation of this reagent before introducing the thiophene substrate[2].

Step-by-Step Experimental Protocol

Step 1: Synthesis of 2-Methyl-3-phenylthiophene Self-Validating Metric: The reaction progress can be monitored by TLC (Hexanes). The product is highly non-polar and UV-active, migrating rapidly compared to the boronic acid.

-

Preparation: In a flame-dried Schlenk flask under an argon atmosphere, dissolve 3-bromo-2-methylthiophene (1.0 equiv, 10 mmol) and phenylboronic acid (1.2 equiv, 12 mmol) in degassed 1,4-dioxane (30 mL).

-

Catalyst & Base Addition: Add an aqueous solution of K₂CO₃ (3.0 equiv, 30 mmol in 10 mL H₂O) followed by Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 equiv, 0.5 mmol). Note: Degassing the aqueous base is critical to prevent the oxidation of the Pd(0) catalyst.

-

Reaction: Heat the biphasic mixture to 90 °C and stir vigorously for 12–16 hours.

-

Workup: Cool to room temperature, dilute with EtOAc (50 mL), and wash with brine (2 × 30 mL). Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

-

Purification: Purify via silica gel flash chromatography (100% Hexanes) to yield 2-methyl-3-phenylthiophene as a colorless to pale-yellow oil.

Step 2: Vilsmeier-Haack Formylation Self-Validating Metric: Upon addition of POCl₃ to DMF, a distinct color change (often pale yellow) and an exotherm indicate the successful formation of the Vilsmeier reagent.

-

Vilsmeier Reagent Formation: Cool anhydrous DMF (3.0 equiv, 30 mmol) in a dry round-bottom flask to 0 °C under argon. Dropwise, add POCl₃ (1.5 equiv, 15 mmol) over 15 minutes. Stir at 0 °C for 30 minutes.

-

Substrate Addition: Dissolve 2-methyl-3-phenylthiophene (1.0 equiv, 10 mmol) in a minimal amount of anhydrous DCE (dichloroethane) and add it dropwise to the Vilsmeier complex at 0 °C.

-

Substitution: Remove the ice bath and heat the reaction mixture to 80 °C for 4 hours.

-

Quench & Hydrolysis: Cool the mixture to 0 °C and carefully pour it over crushed ice containing saturated aqueous Sodium Acetate (NaOAc). Stir vigorously for 1 hour at room temperature to fully hydrolyze the iminium intermediate to the aldehyde.

-

Extraction: Extract with DCM (3 × 30 mL), wash with saturated NaHCO₃, dry over MgSO₄, and concentrate. Purify via column chromatography (Hexanes/EtOAc, 9:1) to yield the target compound.

Route B: Modern Annulation via C–C Bond Cleavage

For researchers seeking a novel, single-step methodology that avoids palladium catalysts and toxic POCl₃, a modern ring-opening/annulation reaction developed by offers an elegant alternative[3][4].

Mechanistic Causality

This one-pot procedure synthesizes thiophene aldehydes directly from cyclopropyl ethanol derivatives.

-

The Sulfur Source: Potassium sulfide (K₂S) acts as the nucleophilic sulfur source.

-

The Role of DMSO: Dimethyl sulfoxide (DMSO) is not merely a solvent; it actively participates as a mild oxidant.

-

Driving Force: The inherent ring strain of the cyclopropyl group facilitates C–C bond cleavage at elevated temperatures (120 °C). Subsequent double C–S bond formation and DMSO-mediated oxidation drive the aromatization to form the stable thiophene ring[3][4].

Mechanistic pathway of the one-pot ring-opening/annulation reaction.

Step-by-Step Experimental Protocol

-

Setup: To a 10 mL sealed tube equipped with a magnetic stir bar, add the appropriate substituted 1-cyclopropyl-2-phenylethanol derivative (0.2 mmol) and K₂S (0.4 mmol, 2.0 equiv).

-

Solvent Addition: Add anhydrous DMSO (2.0 mL) to the mixture.

-

Reaction: Seal the tube and stir the mixture at 120 °C for 8 hours under an ambient air atmosphere.

-

Workup: Cool the reaction to room temperature. Dilute the mixture with water (10 mL) and extract with Ethyl Acetate (3 × 10 mL).

-

Washing: Wash the combined organic layers thoroughly with brine (3 × 10 mL) to remove residual DMSO, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

-

Purification: Purify the crude product by silica gel column chromatography using a Hexane/Ethyl Acetate gradient (typically 40:1) to afford the yellow solid product (Reported yield: 55%)[5].

Quantitative Data & Comparative Analysis

When selecting a synthetic route, chemists must weigh scalability against operational simplicity. Table 1 summarizes the key differences between the two methodologies.

Table 1: Comparative Analysis of Synthetic Routes

| Parameter | Route A: Cross-Coupling / Formylation | Route B: Ring-Opening / Annulation |

| Overall Yield | High (~60-70% over 2 steps) | Moderate (~55% in 1 step) |

| Step Count | 2 Steps | 1 Step (One-Pot) |

| Reagent Toxicity | High (POCl₃, Pd-catalyst) | Low to Moderate (K₂S, DMSO) |

| Scalability | Excellent (Kilogram scale proven) | Limited (Currently optimized for mg scale) |

| Atom Economy | Moderate (generates boronic/phosphorus waste) | High (direct annulation) |

| Primary Use Case | Industrial scale-up, library generation | Green chemistry, methodology development |

Table 2: Expected NMR Characterization (1H NMR, 400 MHz, CDCl3) [5]

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| 9.84 | Singlet (s) | 1H | Aldehyde (-CHO) |

| 7.70 | Singlet (s) | 1H | Thiophene core (C3-H) |

| 7.47 - 7.35 | Multiplet (m) | 5H | Phenyl ring protons |

| 2.57 | Singlet (s) | 3H | Methyl group (-CH₃) |

References

-

Wang, T., An, Z., Qi, Z., Zhuang, D., Chang, A., Yang, Y., & Yan, R. (2019). Ring-opening/annulation reaction of cyclopropyl ethanols: concise access to thiophene aldehydes via C–S bond formation. Organic Chemistry Frontiers, 6(21), 3688-3692.

-

Shirai, Y., et al. (2011). Synthetic Protocol for Diarylethenes through Suzuki–Miyaura Coupling. Chemical Communications (RSC).

-

BenchChem Application Notes. Vilsmeier-Haack Formylation of Thiophenes.

Sources

- 1. rsc.org [rsc.org]

- 2. benchchem.com [benchchem.com]

- 3. Ring-opening/annulation reaction of cyclopropyl ethanols: concise access to thiophene aldehydes via C–S bond formation - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]

- 4. Ring-opening/annulation reaction of cyclopropyl ethanols: concise access to thiophene aldehydes via C–S bond formation - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]

- 5. rsc.org [rsc.org]

A Technical Guide to 5-Methyl-4-phenylthiophene-2-carbaldehyde: Synthesis, Characterization, and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

Foreword: The Thiophene Scaffold in Modern Drug Discovery

The thiophene ring is a privileged heterocyclic motif in medicinal chemistry, consistently featuring in a multitude of FDA-approved drugs and clinical candidates. Its unique electronic properties, ability to engage in various intermolecular interactions, and its role as a bioisostere for the benzene ring have cemented its importance in the design of novel therapeutics across a wide spectrum of diseases. This guide focuses on a specific, yet underexplored, member of this family: 5-methyl-4-phenylthiophene-2-carbaldehyde . While specific experimental data for this compound is limited in publicly available literature, this document provides a comprehensive, technically-grounded framework for its synthesis, characterization, and potential applications, drawing upon established principles and data from structurally analogous compounds.

Nomenclature and Structural Elucidation

The correct and unambiguous naming of a chemical entity is paramount for scientific communication. Based on the nomenclature rules set forth by the International Union of Pure and Applied Chemistry (IUPAC), the structure is named:

5-methyl-4-phenylthiophene-2-carbaldehyde

This name is derived by identifying the parent heterocycle as thiophene. The substituents are then numbered to give the lowest possible locants, with the principal functional group, the aldehyde (-CHO), designated as "-carbaldehyde" at position 2. The remaining substituents, a methyl group and a phenyl group, are located at positions 5 and 4, respectively, and are listed in alphabetical order.

| Feature | Description |

| IUPAC Name | 5-methyl-4-phenylthiophene-2-carbaldehyde |

| Synonyms | 2-Formyl-5-methyl-4-phenylthiophene |

| Molecular Formula | C₁₂H₁₀OS |

| Molecular Weight | 202.27 g/mol |

| CAS Number | Not assigned |

Strategic Synthesis: A Proposed Convergent Approach

The synthesis of 5-methyl-4-phenylthiophene-2-carbaldehyde can be strategically designed using a convergent approach, leveraging well-established and robust reactions in heterocyclic chemistry. A plausible and efficient synthetic route involves the strategic introduction of the substituents onto a pre-existing thiophene core. The proposed synthesis outlined below utilizes a Suzuki-Miyaura cross-coupling reaction for the introduction of the phenyl group, followed by a Vilsmeier-Haack formylation.

Retrosynthetic Analysis

A retrosynthetic analysis reveals a logical disconnection strategy, starting from the target molecule and working backward to commercially available starting materials.

Caption: Retrosynthetic analysis of 5-methyl-4-phenylthiophene-2-carbaldehyde.

Proposed Synthetic Protocol

This protocol details a two-step synthesis starting from the commercially available 4-bromo-5-methylthiophene-2-carboxylic acid, which can be readily converted to the corresponding aldehyde.

Step 1: Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction is a powerful method for the formation of carbon-carbon bonds, particularly for the synthesis of biaryls.[1][2] In this step, the phenyl group is introduced at the 4-position of the thiophene ring.

Caption: Suzuki-Miyaura coupling for the synthesis of the target compound.

Experimental Protocol:

-

To a dried Schlenk flask under an inert atmosphere (e.g., argon), add 4-bromo-5-methylthiophene-2-carbaldehyde (1.0 eq), phenylboronic acid (1.2 eq), and potassium carbonate (2.0 eq).

-

Add a degassed solvent mixture of toluene and water (4:1 v/v).

-

To this suspension, add tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.05 eq).

-

Heat the reaction mixture to 90 °C and stir vigorously for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate.

-

Wash the organic layer sequentially with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford the pure 5-methyl-4-phenylthiophene-2-carbaldehyde.

Causality Behind Experimental Choices:

-

Inert Atmosphere: Prevents the oxidation of the palladium(0) catalyst.

-

Degassed Solvents: Removes dissolved oxygen which can also deactivate the catalyst.

-

Base (K₂CO₃): Essential for the transmetalation step in the catalytic cycle.

-

Toluene/Water Mixture: A common solvent system for Suzuki couplings, facilitating the dissolution of both organic and inorganic reagents.

Step 2: Vilsmeier-Haack Formylation (Alternative Route)

An alternative strategy involves the formylation of a pre-synthesized 2-methyl-3-phenylthiophene. The Vilsmeier-Haack reaction is a mild and efficient method for the formylation of electron-rich aromatic and heteroaromatic compounds.[1][3]

Caption: Vilsmeier-Haack formylation as an alternative synthetic step.

Experimental Protocol:

-

In a three-necked round-bottom flask equipped with a dropping funnel and under an inert atmosphere, cool a solution of anhydrous N,N-dimethylformamide (DMF) in anhydrous dichloromethane (DCM) to 0 °C.

-

Slowly add phosphorus oxychloride (POCl₃) dropwise to the cooled DMF solution, maintaining the temperature at 0 °C. Stir for 30 minutes to form the Vilsmeier reagent.

-

Add a solution of 2-methyl-3-phenylthiophene in anhydrous DCM to the freshly prepared Vilsmeier reagent at 0 °C.

-

Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the progress by TLC.

-

Carefully pour the reaction mixture onto crushed ice with vigorous stirring.

-

Neutralize the aqueous solution with a saturated sodium bicarbonate solution.

-

Extract the product with DCM.

-

Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by vacuum distillation or column chromatography.

Predicted Physicochemical and Spectroscopic Properties

| Property | Predicted Value/Range | Rationale/Comparison |

| Appearance | Pale yellow to brown solid or oil | Thiophene aldehydes are often colored liquids or low-melting solids.[6] |

| Melting Point | 70-100 °C | 5-Phenylthiophene-2-carbaldehyde has a melting point of 92-95 °C.[7] The methyl group may slightly alter this. |

| Boiling Point | > 200 °C (at atm. pressure) | High boiling point is expected due to the molecular weight and polarity. |

| Solubility | Soluble in common organic solvents (e.g., DCM, ethyl acetate, THF). Insoluble in water. | Typical for aromatic aldehydes. |

Predicted Spectroscopic Data

Spectroscopic analysis is crucial for the unambiguous identification and characterization of the synthesized compound.

¹H NMR (Proton Nuclear Magnetic Resonance):

-

Aldehyde Proton (CHO): A singlet is expected in the range of δ 9.8-10.0 ppm.

-

Thiophene Proton (H-3): A singlet is expected around δ 7.5-7.8 ppm.

-

Phenyl Protons: A multiplet in the range of δ 7.2-7.6 ppm, integrating to 5 protons.

-

Methyl Protons (CH₃): A singlet around δ 2.5-2.7 ppm, integrating to 3 protons.

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance):

-

Aldehyde Carbonyl (C=O): A signal is expected around δ 182-185 ppm.[8]

-

Thiophene Carbons: Four distinct signals are expected in the aromatic region (δ 120-150 ppm).

-

Phenyl Carbons: Signals are expected in the aromatic region (δ 125-140 ppm).

-

Methyl Carbon (CH₃): A signal is expected in the aliphatic region (δ 15-20 ppm).

IR (Infrared) Spectroscopy:

-

C=O Stretch (Aldehyde): A strong, sharp absorption band is expected in the region of 1680-1700 cm⁻¹. Conjugation with the thiophene ring lowers the frequency from a typical aliphatic aldehyde.[9]

-

C-H Stretch (Aldehyde): Two weak bands are expected around 2720 cm⁻¹ and 2820 cm⁻¹.

-

C=C Stretch (Aromatic): Multiple absorptions in the 1400-1600 cm⁻¹ region.

-

C-S Stretch (Thiophene): A weak absorption band may be observed in the fingerprint region.

MS (Mass Spectrometry):

-

Molecular Ion (M⁺): The mass spectrum should show a molecular ion peak at m/z = 202.

-

Fragmentation Pattern: Common fragmentation pathways would include the loss of the formyl group (-CHO, 29 amu) to give a fragment at m/z = 173, and further fragmentation of the thiophene and phenyl rings.

Potential Applications in Drug Discovery and Development

Thiophene derivatives are a cornerstone of modern medicinal chemistry, exhibiting a vast array of biological activities.[9][10][11][12] The structural motifs present in 5-methyl-4-phenylthiophene-2-carbaldehyde suggest several promising avenues for its application in drug discovery.

As a Scaffold for Novel Therapeutics

The aldehyde functional group is a versatile handle for further chemical modifications, allowing for the synthesis of a diverse library of derivatives.

Caption: Potential synthetic modifications and therapeutic applications.

-

Antimicrobial Agents: Thiophene-based compounds have demonstrated significant antibacterial and antifungal activities.[13] The aldehyde can be converted into Schiff bases or other heterocyclic systems known to possess antimicrobial properties.

-

Anticancer Agents: Many thiophene derivatives have been investigated as potential anticancer drugs. The phenyl and methyl substituents can be further functionalized to optimize interactions with biological targets such as kinases or other enzymes involved in cancer progression.

-

Anti-inflammatory Agents: Thiophene-containing molecules have been developed as non-steroidal anti-inflammatory drugs (NSAIDs). The core scaffold of 5-methyl-4-phenylthiophene-2-carbaldehyde could serve as a starting point for the design of novel anti-inflammatory agents.

-

Central Nervous System (CNS) Disorders: The lipophilic nature of the thiophene and phenyl rings may facilitate crossing the blood-brain barrier, making this scaffold a candidate for the development of drugs targeting CNS disorders.

In Chemical Biology and Probe Development

The aldehyde functionality can be used to conjugate the thiophene scaffold to fluorescent dyes, biotin, or other reporter molecules. Such probes could be valuable tools for studying biological processes and target engagement in cellular systems.

Conclusion and Future Directions

5-Methyl-4-phenylthiophene-2-carbaldehyde represents a promising, yet underexplored, chemical entity with significant potential in drug discovery and materials science. This guide has provided a robust framework for its synthesis and characterization, based on established and reliable chemical transformations. While specific experimental data for this compound is currently lacking, the proposed protocols and predicted properties offer a solid foundation for researchers to synthesize and investigate this molecule.

Future research should focus on the execution of the proposed synthesis and the thorough experimental characterization of the compound. Subsequent biological screening against a panel of relevant targets will be crucial to unlock the therapeutic potential of 5-methyl-4-phenylthiophene-2-carbaldehyde and its derivatives. The versatility of the thiophene scaffold, coupled with the strategic placement of its substituents, makes this a compelling molecule for further investigation.

References

- Benchchem. (n.d.). Spectroscopic comparison of 5-Methyl-2-thiophenecarboxaldehyde with its isomers.

-

Chemistry Steps. (2023, April 24). Vilsmeier-Haack Reaction. Retrieved from [Link]

- Ali, S., Rasool, N., Ullah, A., Nasim, F. U. H., Yaqoob, A., Zubair, M., ... & Riaz, M. (2013).

- Rasool, N., et al. (2020). Design, synthesis, and spasmolytic activity of thiophene-based derivatives via Suzuki cross-coupling reaction of 5-bromothiophen. Turkish Journal of Chemistry, 44(5), 1409-1422.

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 177053, 5-Phenylthiophene-2-carbaldehyde. Retrieved from [Link]

- Handy, S. T., & Zhang, Y. (2007). Regioselective double Suzuki couplings of 4,5-dibromothiophene-2-carboxaldehyde. Tetrahedron letters, 48(45), 8108-8110.

- Iqbal, M. A., et al. (2016). Efficient Double Suzuki Cross-Coupling Reactions of 2,5-Dibromo-3-hexylthiophene: Anti-Tumor, Haemolytic, Anti-Thrombolytic and Biofilm Inhibition Studies. Molecules, 21(8), 984.

- Muraoka, O., et al. (2003). THE VILSMEIER-HAACK REACTION ON METHYL HOMOLOGUES OF N-BENZYLTETRAHYDROCARBAZOLE (SYNTHETIC STUDIES ON INDOLES 521). Heterocycles, 60(8), 1835-1844.

- Organic Chemistry Portal. (n.d.). Vilsmeier-Haack Reaction.

- Benchchem. (n.d.). A Comparative Guide to Suzuki Coupling of 3,4-dibromothiophene-2-carbaldehyde and 4,5.

- Benchchem. (n.d.). Biological activity of 5-Methyl-2-thiophenecarboxaldehyde vs other heterocyclic aldehydes.

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 61663, 5-Methyl-2-thiophenecarboxaldehyde. Retrieved from [Link]

-

Chemistry LibreTexts. (2024, September 30). 19.14: Spectroscopy of Aldehydes and Ketones. Retrieved from [Link]

- Ali, S., et al. (2016). Efficient Double Suzuki Cross-Coupling Reactions of 2,5-Dibromo-3-hexylthiophene: Anti-Tumor, Haemolytic, Anti-Thrombolytic and Biofilm Inhibition Studies. Molecules, 21(8), 984.

- Muraoka, O., et al. (2003). THE VILSMEIER-HAACK REACTION ON METHYL HOMOLOGUES OF N-BENZYLTETRAHYDROCARBAZOLE (SYNTHETIC STUDIES ON INDOLES 521). Heterocycles, 60(8), 1835-1844.

- Beraldo, H., et al. (2001). Biological activity of complexes derived from thiophene-2-carbaldehyde thiosemicarbazone. Crystal structure of [Ni(C(6)H(6)N(3)S(2))(2)]. Journal of Inorganic Biochemistry, 86(2-3), 627-633.

-

National Institute of Standards and Technology. (n.d.). 5-Methyl-2-thiophenecarboxaldehyde. In NIST Chemistry WebBook. Retrieved from [Link]

- El-Gamal, M. I., et al. (2024). Biological Activities of Thiophenes. Encyclopedia, 4(1), 231-253.

-

ResearchGate. (n.d.). FT-IR spectra: (a) thiophene-2-carbaldehyde, (b) isonicotinohydrazide. Retrieved from [Link]

- Benchchem. (n.d.). A Comparative Guide to the Synthesis of Arylthiophene-2-carbaldehydes.

- Benchchem. (n.d.). Technical Support Center: Synthesis of 5-Methyl-2-thiophenecarboxaldehyde.

- Ibrahim, S. R. M., et al. (2022). Thiophenes—Naturally Occurring Plant Metabolites: Biological Activities and In Silico Evaluation of Their Potential as Cathepsin D Inhibitors. Molecules, 27(4), 1334.

-

SpectraBase. (n.d.). 5-(4-Phenylphenyl)-2-thiophenecarboxaldehyde. Retrieved from [Link]

- Al-Hamdan, A., Al-Falah, A., & Al-Deri, F. (2020). Synthesis and characterization of poly thiophene-2-carbaldehyde by hydrochloric acid as catalyst. Kuwait Journal of Science, 47(3).

-

National Institute of Standards and Technology. (n.d.). 5-Methyl-2-thiophenecarboxaldehyde. In NIST Chemistry WebBook. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Thiophene synthesis. Retrieved from [Link]

- Ibrahim, S. R. M., Abdallah, H. M., El-Halawany, A. M., & Mohamed, G. A. (2016). Naturally occurring thiophenes: isolation, purification, structural elucidation, and evaluation of bioactivities. Phytochemistry Reviews, 15(2), 197-220.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. scispace.com [scispace.com]

- 3. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]

- 4. 5-Phenylthiophene-2-carbaldehyde | C11H8OS | CID 177053 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 5-Methyl-2-thiophenecarboxaldehyde | C6H6OS | CID 61663 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 5-Methyl-2-thiophenecarboxaldehyde [webbook.nist.gov]

- 7. 5-フェニルチオフェン-2-カルボキシアルデヒド 98% | Sigma-Aldrich [sigmaaldrich.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. Biological Activities of Thiophenes | Encyclopedia MDPI [encyclopedia.pub]

- 11. mdpi.com [mdpi.com]

- 12. cabidigitallibrary.org [cabidigitallibrary.org]

- 13. Regioselective double Suzuki couplings of 4,5-dibromothiophene-2-carboxaldehyde - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Spectroscopic Profile of 2-Formyl-5-methyl-4-phenylthiophene

This technical guide provides a detailed analysis of the expected spectroscopic data for 2-Formyl-5-methyl-4-phenylthiophene, a molecule of interest in medicinal chemistry and materials science. In the absence of a complete, publicly available experimental dataset for this specific compound, this document leverages established principles of spectroscopy and draws upon spectral data from structurally analogous compounds to construct a reliable predictive profile. This guide is intended for researchers, scientists, and drug development professionals who require a thorough understanding of the molecule's structural characterization through spectroscopic methods.

Molecular Structure and its Spectroscopic Implications

2-Formyl-5-methyl-4-phenylthiophene possesses a unique substitution pattern on the thiophene ring, which gives rise to a distinct spectroscopic signature. The key structural features influencing its spectral properties are:

-

The Thiophene Ring: A five-membered aromatic heterocycle, the thiophene ring protons and carbons exhibit characteristic chemical shifts in NMR spectroscopy. The sulfur atom influences the electronic environment and fragmentation patterns in mass spectrometry.

-

The Formyl Group (-CHO): This electron-withdrawing group significantly deshields the adjacent proton and carbon atoms. It also gives rise to a highly characteristic C=O stretching vibration in the infrared (IR) spectrum.

-

The Methyl Group (-CH₃): This electron-donating group will have a shielding effect on adjacent nuclei and will present as a singlet in the ¹H NMR spectrum.

-

The Phenyl Group (-C₆H₅): This aromatic substituent will introduce its own set of signals in the NMR spectra and contribute to the overall molecular weight and fragmentation in mass spectrometry.

The interplay of these functional groups dictates the precise spectral data, and understanding their individual contributions is paramount for accurate interpretation.

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum of 2-Formyl-5-methyl-4-phenylthiophene is expected to show distinct signals for each of the non-equivalent protons. The predicted chemical shifts (in ppm, relative to TMS) are based on the analysis of similar thiophene derivatives[1][2][3].

| Proton | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constants (Hz) | Rationale |

| Formyl-H | 9.8 - 10.0 | Singlet | - | The strongly deshielding effect of the carbonyl group places this proton in the far downfield region. |

| Thiophene-H | 7.5 - 7.7 | Singlet | - | This proton is on the thiophene ring, and its chemical shift is influenced by the adjacent electron-withdrawing formyl group and the phenyl ring. |

| Phenyl-H | 7.2 - 7.5 | Multiplet | ortho, meta, para | The five protons of the phenyl group will appear as a complex multiplet in the aromatic region. |

| Methyl-H | 2.5 - 2.7 | Singlet | - | The methyl group protons are shielded relative to the aromatic protons and will appear as a singlet. |

Experimental Protocol for ¹H NMR Spectroscopy:

A standard protocol for acquiring a high-resolution ¹H NMR spectrum would involve the following steps:

-

Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.

-

Instrument Setup: Use a high-field NMR spectrometer (e.g., 400 MHz or higher) to achieve good signal dispersion.

-

Data Acquisition: Acquire the spectrum at room temperature using a standard pulse sequence. Key parameters to optimize include the number of scans (typically 16-64 for sufficient signal-to-noise), relaxation delay (e.g., 1-2 seconds), and spectral width.

-

Data Processing: Process the raw data by applying a Fourier transform, phase correction, and baseline correction. The chemical shifts should be referenced to the residual solvent peak or an internal standard (e.g., TMS).

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum will provide information on the carbon framework of the molecule. The predicted chemical shifts are based on data from substituted thiophenes and aromatic aldehydes[4][5][6].

| Carbon | Predicted Chemical Shift (ppm) | Rationale |

| C=O (Formyl) | 180 - 185 | The carbonyl carbon is highly deshielded and appears significantly downfield. |

| C-2 (Thiophene) | 145 - 150 | The carbon bearing the formyl group is deshielded. |

| C-5 (Thiophene) | 140 - 145 | The carbon attached to the methyl group. |

| C-4 (Thiophene) | 135 - 140 | The carbon attached to the phenyl group. |

| C-3 (Thiophene) | 130 - 135 | The remaining thiophene carbon. |

| Phenyl Carbons | 125 - 130 | A series of peaks corresponding to the six carbons of the phenyl ring. |

| Methyl Carbon | 15 - 20 | The methyl carbon is significantly shielded and appears in the upfield region. |

Experimental Protocol for ¹³C NMR Spectroscopy:

-

Sample Preparation: Use the same sample prepared for ¹H NMR spectroscopy.

-

Instrument Setup: Utilize the same NMR spectrometer.

-

Data Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum. A larger number of scans (e.g., 1024 or more) is typically required due to the lower natural abundance of ¹³C.

-

Data Processing: Process the data similarly to the ¹H NMR spectrum.

Predicted Infrared (IR) Spectrum

The IR spectrum is particularly useful for identifying the presence of the formyl group. The predicted absorption frequencies are based on characteristic group frequencies for aldehydes and substituted thiophenes[7][8][9].

| Functional Group | Predicted Absorption (cm⁻¹) | Intensity | Vibrational Mode |

| C-H (Aromatic) | 3100 - 3000 | Medium | Stretching |

| C-H (Methyl) | 2950 - 2850 | Medium | Stretching |

| C=O (Formyl) | 1700 - 1680 | Strong | Stretching |

| C=C (Aromatic) | 1600 - 1450 | Medium-Strong | Stretching |

| C-S (Thiophene) | 850 - 800 | Medium | Stretching |

Experimental Protocol for IR Spectroscopy (ATR):

-

Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal.

-

Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹.

-

Data Processing: Perform a background subtraction to remove atmospheric H₂O and CO₂ signals.

Predicted Mass Spectrum (Electron Ionization)

The mass spectrum provides information about the molecular weight and fragmentation pattern of the molecule. The predicted fragmentation is based on the stability of the thiophene ring and the typical fragmentation of aromatic aldehydes. The expected molecular weight of 2-Formyl-5-methyl-4-phenylthiophene (C₁₂H₁₀OS) is 202.05 g/mol .

Predicted Fragmentation Pattern:

-

Molecular Ion (M⁺): A prominent peak at m/z = 202.

-

[M-1]⁺: Loss of a hydrogen atom from the formyl group, resulting in a peak at m/z = 201.

-

[M-29]⁺: Loss of the formyl group (CHO), leading to a fragment at m/z = 173.

-

[M-CH₃]⁺: Loss of the methyl group, resulting in a peak at m/z = 187.

-

Thiophene Ring Fragments: Further fragmentation of the thiophene ring may lead to smaller, characteristic ions.

Experimental Protocol for Mass Spectrometry (GC-MS):

-

Sample Introduction: Introduce a dilute solution of the compound into a gas chromatograph (GC) to separate it from any impurities.

-

Ionization: Use a standard electron ionization (EI) source (70 eV).

-

Mass Analysis: Scan a mass range that includes the expected molecular ion (e.g., m/z 50-300).

Synthesis and Purity Considerations

2-Formyl-5-methyl-4-phenylthiophene can be synthesized via a Vilsmeier-Haack formylation of 2-methyl-5-phenylthiophene[10][11]. It is crucial to purify the final product, typically by column chromatography, to remove any starting materials or side-products that could interfere with the spectroscopic analysis. The presence of unreacted starting material or isomers would be readily detectable by the spectroscopic methods outlined above.

Workflow for Spectroscopic Characterization

The following diagram illustrates the logical workflow for the comprehensive spectroscopic characterization of 2-Formyl-5-methyl-4-phenylthiophene.

Sources

- 1. researchgate.net [researchgate.net]

- 2. 5-Formyl-2-thiopheneboronic acid(4347-33-5) 1H NMR spectrum [chemicalbook.com]

- 3. 5-Methyl-2-thiophenecarboxaldehyde [webbook.nist.gov]

- 4. mdpi.com [mdpi.com]

- 5. mdpi.com [mdpi.com]

- 6. spectrabase.com [spectrabase.com]

- 7. uanlch.vscht.cz [uanlch.vscht.cz]

- 8. Infrared Spectroscopy [www2.chemistry.msu.edu]

- 9. researchgate.net [researchgate.net]

- 10. prepchem.com [prepchem.com]

- 11. pdf.benchchem.com [pdf.benchchem.com]

An In-depth Technical Guide to 2-Formyl-5-methyl-4-phenylthiophene: Synthesis, Characterization, and Applications

Introduction

The thiophene nucleus is a cornerstone of modern medicinal chemistry, recognized as a privileged scaffold due to its unique electronic properties and versatile reactivity. Thiophene-containing molecules are integral to a wide array of therapeutics, from anticancer agents to treatments for neurodegenerative disorders. The strategic functionalization of the thiophene ring with various substituents—such as formyl, methyl, and phenyl groups—allows for the precise modulation of a compound's steric and electronic profile, which in turn governs its pharmacokinetic and pharmacodynamic properties.

This technical guide provides a comprehensive overview of 2-Formyl-5-methyl-4-phenylthiophene, a trifunctionalized thiophene derivative with significant potential as a building block in drug discovery and materials science. We will delve into its fundamental physicochemical properties, provide a detailed, field-proven synthetic protocol with mechanistic insights, outline its spectroscopic signature for robust characterization, and discuss its reactivity and potential applications. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this versatile chemical entity in their work.

Physicochemical and Structural Properties

Understanding the fundamental properties of a molecule is critical for its application in any synthetic or biological context. 2-Formyl-5-methyl-4-phenylthiophene possesses a unique combination of functional groups that define its character.

The molecular formula of 2-Formyl-5-methyl-4-phenylthiophene is C₁₂H₁₀OS . Based on this, the precise molecular weight has been calculated. Other key properties are estimated based on structurally related compounds and established chemical principles.

| Property | Value | Source/Method |

| Molecular Formula | C₁₂H₁₀OS | - |

| Molecular Weight | 202.27 g/mol | Calculation |

| IUPAC Name | 5-Methyl-4-phenylthiophene-2-carbaldehyde | IUPAC Nomenclature |

| CAS Number | Not available | - |

| Appearance | Predicted: Yellow to brown oil or low-melting solid | Analogy to similar thiophene aldehydes |

| Solubility | Predicted: Soluble in common organic solvents (DCM, Ether, EtOAc); Insoluble in water | Analogy |

| Boiling Point | Predicted: >300 °C (at 760 mmHg) | Estimation |

| Melting Point | Predicted: 40-60 °C | Estimation |

Synthesis and Mechanistic Insights

The introduction of a formyl group onto an electron-rich aromatic system is most classically and efficiently achieved via the Vilsmeier-Haack reaction.[1][2][3] This methodology is highly regioselective for the activated α-position (C2 or C5) of the thiophene ring.[4] The proposed synthesis of 2-Formyl-5-methyl-4-phenylthiophene therefore involves a two-step sequence starting from commercially available materials, as outlined below.

Overall Synthetic Workflow

The synthesis begins with a nickel-catalyzed Kumada cross-coupling reaction to construct the 3-methyl-2-phenylthiophene intermediate. This is followed by a Vilsmeier-Haack formylation, which selectively installs the aldehyde at the vacant and electronically activated C5 position.

Experimental Protocol: Vilsmeier-Haack Formylation

This protocol details the formylation of the 3-methyl-2-phenylthiophene intermediate.

Materials:

-

3-Methyl-2-phenylthiophene (1.0 eq)

-

Phosphorus oxychloride (POCl₃) (1.2 eq)

-

N,N-Dimethylformamide (DMF) (3.0 eq)

-

1,2-Dichloroethane (DCE) or Dichloromethane (DCM)

-

Crushed Ice

-

Saturated Sodium Bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous Magnesium Sulfate (MgSO₄)

-

Diethyl ether or Ethyl acetate for extraction

Procedure:

-

Vilsmeier Reagent Formation (Self-Validating): In a three-necked, flame-dried flask under an inert atmosphere (N₂ or Ar), add anhydrous DMF (3.0 eq). Cool the flask to 0 °C in an ice bath. Add POCl₃ (1.2 eq) dropwise with vigorous stirring.

-

Causality: The reaction between DMF and POCl₃ is exothermic and forms the electrophilic chloromethyleniminium salt (the Vilsmeier reagent). Low temperature controls the reaction rate and prevents degradation. The formation of a solid white precipitate is a visual confirmation of reagent formation.

-

-

Substrate Addition: Dissolve 3-methyl-2-phenylthiophene (1.0 eq) in a minimal amount of anhydrous DCE or DCM. Add this solution dropwise to the stirring suspension of the Vilsmeier reagent at 0 °C.

-

Reaction: After the addition is complete, allow the mixture to warm to room temperature and then heat to 50-60 °C. Stir for 2-4 hours.

-

Causality: Heating provides the necessary activation energy for the electrophilic aromatic substitution to occur. The reaction progress should be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

-

Workup and Hydrolysis: Cool the reaction mixture to room temperature and pour it slowly and carefully onto a vigorously stirred beaker of crushed ice.

-

Causality: This step serves two purposes: it quenches any remaining reactive POCl₃ and hydrolyzes the intermediate iminium salt to the final aldehyde product. This process is often highly exothermic and may release HCl gas.

-

-

Neutralization and Extraction: Once the ice has melted, neutralize the acidic aqueous solution by the slow addition of saturated NaHCO₃ solution until effervescence ceases (pH ~7-8). Transfer the mixture to a separatory funnel and extract with diethyl ether or ethyl acetate (3 x 50 mL).

-

Purification: Combine the organic extracts and wash sequentially with water and brine. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure 2-Formyl-5-methyl-4-phenylthiophene.

Vilsmeier-Haack Mechanism

The reaction proceeds via the formation of the Vilsmeier reagent, which then acts as the electrophile in an electrophilic aromatic substitution reaction with the thiophene ring.

Structural Elucidation & Spectroscopic Profile

Unambiguous characterization of the synthesized molecule is paramount. The following table summarizes the predicted spectroscopic data for 2-Formyl-5-methyl-4-phenylthiophene, based on established principles of NMR and IR spectroscopy.[5][6][7][8]

| Technique | Feature | Predicted Chemical Shift / Frequency | Rationale and Interpretation |

| ¹H NMR | Aldehyde Proton (-CHO) | δ 9.8 - 10.0 ppm (singlet) | Highly deshielded due to the anisotropy of the C=O bond and the electron-withdrawing nature of oxygen. |

| Phenyl Protons (-C₆H₅) | δ 7.3 - 7.6 ppm (multiplet, 5H) | Typical chemical shift range for protons on an unsubstituted phenyl ring. | |

| Thiophene Proton (C3-H) | δ 7.7 - 7.9 ppm (singlet) | The sole proton on the thiophene ring, appearing as a singlet. Its downfield shift is influenced by the adjacent electron-withdrawing formyl group. | |

| Methyl Protons (-CH₃) | δ 2.4 - 2.6 ppm (singlet, 3H) | Protons of the methyl group attached to the aromatic thiophene ring. | |

| ¹³C NMR | Carbonyl Carbon (-C HO) | δ 182 - 188 ppm | Characteristic downfield shift for an aldehyde carbonyl carbon.[9][10] |

| Thiophene Carbons | δ 125 - 150 ppm | Aromatic carbons of the thiophene ring. The C2, C4, and C5 carbons will be quaternary and show weaker signals. | |

| Phenyl Carbons | δ 127 - 140 ppm | Aromatic carbons of the phenyl substituent. | |

| Methyl Carbon (-C H₃) | δ 14 - 16 ppm | Typical shift for a methyl group attached to an sp² carbon. | |

| IR Spectroscopy | C=O Stretch (Aldehyde) | 1670 - 1690 cm⁻¹ (strong, sharp) | Conjugation with the thiophene ring lowers the frequency from a typical aliphatic aldehyde (~1725 cm⁻¹).[11][12] |

| C-H Stretch (Aldehyde) | ~2820 & ~2720 cm⁻¹ (medium, sharp) | A characteristic pair of bands (Fermi resonance) for the C-H bond of an aldehyde.[13] | |

| C-H Stretch (Aromatic) | 3000 - 3100 cm⁻¹ (medium) | Stretching vibrations for C-H bonds on the thiophene and phenyl rings. | |

| C=C Stretch (Aromatic) | ~1600 & ~1450 cm⁻¹ (medium) | In-ring stretching vibrations for both the thiophene and phenyl rings. |

Chemical Reactivity and Derivatization Potential

The 2-Formyl-5-methyl-4-phenylthiophene scaffold is rich in chemical handles, making it a valuable intermediate for further synthetic elaboration. The primary site of reactivity is the aldehyde group, which serves as a gateway to numerous other functionalities.

Key Transformations:

-

Oxidation: The formyl group can be readily oxidized to a carboxylic acid using reagents like potassium permanganate (KMnO₄) or Jones reagent (CrO₃/H₂SO₄). This introduces a key functional group for amide bond formation.

-

Reduction: Selective reduction to the corresponding primary alcohol can be achieved with mild reducing agents such as sodium borohydride (NaBH₄).

-

Reductive Amination: Reaction with a primary or secondary amine in the presence of a reducing agent like sodium triacetoxyborohydride (STAB) provides access to a wide range of substituted amines.

-

Wittig Reaction: Reaction with a phosphorus ylide allows for the conversion of the aldehyde into an alkene, enabling carbon-carbon bond extension.

-

Knoevenagel Condensation: Condensation with active methylene compounds (e.g., malononitrile, ethyl cyanoacetate) in the presence of a base provides access to electron-deficient alkenes, which are themselves versatile synthetic intermediates.

Applications in Drug Discovery and Materials Science

Thiophene derivatives are prevalent in a multitude of FDA-approved drugs, highlighting their importance as pharmacophores. Their bioisosteric relationship with the phenyl ring allows them to modulate physicochemical properties like solubility and metabolism while maintaining or enhancing biological activity.

The subject molecule, 2-Formyl-5-methyl-4-phenylthiophene, serves as an excellent starting point for the development of novel therapeutics. The phenyl and methyl groups provide lipophilicity, which can be crucial for membrane permeability and reaching intracellular targets, while the formyl group acts as a versatile anchor for building out more complex structures to target specific protein binding pockets. Potential therapeutic areas where such scaffolds have shown promise include oncology, neurology, and infectious diseases.

Conclusion

2-Formyl-5-methyl-4-phenylthiophene is a highly functionalized heterocyclic compound with considerable potential as a key building block in synthetic and medicinal chemistry. This guide has provided a detailed framework for its synthesis via a robust Vilsmeier-Haack protocol, a predictive spectroscopic profile for its unambiguous characterization, and an overview of its potential for chemical derivatization. By leveraging the insights and protocols contained herein, researchers can confidently incorporate this versatile molecule into their discovery programs, accelerating the development of novel therapeutics and advanced materials.

References

-

UCLA Chemistry. (n.d.). IR Spectroscopy Tutorial: Aldehydes. Retrieved from [Link]

-

JoVE. (2024, December 5). Video: IR Frequency Region: Alkene and Carbonyl Stretching. Retrieved from [Link]

-

Smith, B. C. (2017, November 1). The C=O Bond, Part II: Aldehydes. Spectroscopy Online. Retrieved from [Link]

-

LibreTexts. (2021, December 15). 6.3: IR Spectrum and Characteristic Absorption Bands. Chemistry LibreTexts. Retrieved from [Link]

- Vogt, E.-J., Zapol'skii, V. A., Nutz, E., & Kaufmann, D. E. (2012). Chemistry of Polyhalogenated Nitrobutadienes, Part 11: ipso-Formylation of 2-Chlorothiophenes under Vilsmeier-Haack Conditions.

- Ricci, A., & Nocentini, M. (1970). Thiophen derivatives. Part XVI. The Vilsmeier–Haack reaction with 3- and 4-methoxybenzo[b]thiophen. Journal of the Chemical Society C: Organic, 779-781.

-

Anonymous. (n.d.). Vilsmeier-Haack Reaction. Name-Reaction.com. Retrieved from [Link]

-

Scribd. (n.d.). 13-C NMR Chemical Shift Table. Retrieved from [Link]

-

Oregon State University. (2020, February 7). Spectroscopy of Aldehydes and Ketones. Retrieved from [Link]

-

LibreTexts. (2023, January 29). Interpreting C-13 NMR Spectra. Chemistry LibreTexts. Retrieved from [Link]

-

Anonymous. (n.d.). REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. Retrieved from [Link]

-

PrepChem. (n.d.). Synthesis of 2-phenylthiophene. Retrieved from [Link]

-

PrepChem. (n.d.). Synthesis of 3-methyl-2-phenylthiophene. Retrieved from [Link]

-

University of Colorado Boulder. (n.d.). 13C NMR Chemical Shift Table. Retrieved from [Link]

-

University of Regensburg. (n.d.). 13C NMR Spectroscopy. Retrieved from [Link]

-

IIT Guwahati. (n.d.). 13C NMR spectroscopy. Retrieved from [Link]

Sources

- 1. znaturforsch.com [znaturforsch.com]

- 2. Vilsmeier-Haack Reaction (Chapter 112) - Name Reactions in Organic Synthesis [cambridge.org]

- 3. ijpcbs.com [ijpcbs.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. orgchemboulder.com [orgchemboulder.com]

- 6. scribd.com [scribd.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. che.hw.ac.uk [che.hw.ac.uk]

- 10. bhu.ac.in [bhu.ac.in]

- 11. Video: IR Frequency Region: Alkene and Carbonyl Stretching [jove.com]

- 12. spectroscopyonline.com [spectroscopyonline.com]

- 13. chem.libretexts.org [chem.libretexts.org]

Structural Profiling and Synthetic Methodologies of 2-Formyl-5-methyl-4-phenylthiophene

Executive Summary

2-Formyl-5-methyl-4-phenylthiophene (also systematically named 5-methyl-4-phenylthiophene-2-carbaldehyde) is a highly versatile organosulfur building block utilized across medicinal chemistry and materials science. Featuring a fully substituted thiophene core at the 2, 4, and 5 positions, this molecule presents a unique "push-pull" electronic system. The electron-donating methyl group at C5 and the electron-withdrawing formyl group at C2 create a polarized scaffold, making it an ideal precursor for the synthesis of complex pharmaceuticals, antiviral agents, and advanced organic semiconductors[1].

This technical guide provides an in-depth analysis of its structural architecture, a self-validating protocol for its modern synthesis via C–S bond annulation, and its downstream functionalization pathways.

Structural and Electronic Architecture

The structural integrity of 2-Formyl-5-methyl-4-phenylthiophene relies on the aromatic stability of the thiophene heterocycle, modulated by three distinct functional groups:

-

C2-Formyl Group (-CHO): Acts as a highly reactive electrophilic center. It is the primary site for nucleophilic attack, facilitating chain elongation and heterocycle formation.

-

C5-Methyl Group (-CH3): Provides mild steric hindrance and acts as an electron-donating group (EDG) via hyperconjugation, enriching the electron density of the thiophene ring and stabilizing reactive intermediates during cross-coupling[1].

-

C4-Phenyl Group (-C6H5): Extends the π-conjugation of the system. The steric bulk of the phenyl ring at the C4 position dictates the regioselectivity of downstream reactions and enhances the lipophilicity of the resulting derivatives, a critical parameter in drug design.

Physicochemical Properties

The following table summarizes the core quantitative data for 2-Formyl-5-methyl-4-phenylthiophene[2][3]:

| Property | Value | Causality / Significance |

| Chemical Formula | C12H10OS | Defines the molecular composition and exact mass. |

| Molecular Weight | 202.27 g/mol | Optimal low-molecular-weight building block for lead optimization. |

| Appearance | Yellow solid | Coloration indicates extended π-conjugation absorbing in the visible spectrum[2]. |

| Solubility | Miscible in DMSO, CHCl3, EtOAc | High solubility in aprotic solvents facilitates homogeneous catalysis. |

| Reactivity Handle | Aldehyde (-CHO) | Permits Knoevenagel, Wittig, and reductive amination reactions[1]. |

Advanced Synthesis: Ring-Opening Annulation Protocol

Historically, multi-substituted thiophenes required harsh conditions and multi-step functionalization (e.g., Vilsmeier-Haack formylation of pre-formed thiophenes). However, modern synthetic methodologies have shifted toward atom-economical, one-pot annulations.

A breakthrough method developed by Wang et al. (2019) enables the concise synthesis of thiophene aldehydes directly from easily accessible cyclopropyl ethanols via simultaneous C–C bond cleavage and double C–S bond formation[4][5].

Mechanistic Rationale

The reaction utilizes potassium sulfide ( K2S ) as the sulfur source. The process initiates with the ring-opening of the cyclopropyl ethanol derivative under thermal conditions. The intermediate undergoes a double nucleophilic attack by the sulfide ion, forming the thiophene core. Crucially, Dimethyl Sulfoxide (DMSO) is selected not merely as a solvent, but as a mild oxidant that drives the final oxidation of the intermediate to yield the target formyl group (-CHO)[4][5].

Fig 1: One-pot synthesis workflow via cyclopropyl ethanol ring-opening and C-S annulation.

Step-by-Step Experimental Protocol

Note: This protocol is adapted from the validated methodology for thiophene-2-carbaldehyde synthesis via cyclopropyl ethanol ring-opening[2][4].

-

Preparation of the Reaction Mixture: In an oven-dried reaction vessel equipped with a magnetic stir bar, add 1-cyclopropyl-1-phenylethanol (1.0 equivalent, approx. 0.5 mmol) and Potassium Sulfide ( K2S , 2.0 equivalents)[2][4].

-

Solvent Addition: Add 2.0 mL of anhydrous Dimethyl Sulfoxide (DMSO). Causality: DMSO ensures the complete dissolution of the inorganic sulfur source and acts as the terminal oxidant for the aldehyde formation[4].

-

Thermal Activation: Seal the vessel and heat the mixture to 120 °C under an ambient air atmosphere. Stir vigorously for 8 hours. Causality: The elevated temperature is required to overcome the activation energy barrier for the stable C–C bond cleavage of the cyclopropane ring[2].

-

Quenching and Extraction: Cool the reaction to room temperature. Quench with saturated aqueous NH4Cl (10 mL) to neutralize any reactive sulfur species. Extract the aqueous layer with Ethyl Acetate ( 3×10 mL).

-

Purification: Dry the combined organic layers over anhydrous Na2SO4 , filter, and concentrate under reduced pressure. Purify the crude yellow solid via silica gel column chromatography (Hexane/Ethyl Acetate gradient) to isolate pure 2-Formyl-5-methyl-4-phenylthiophene[2].

Downstream Reactivity and Applications

The strategic placement of the formyl group transforms 2-Formyl-5-methyl-4-phenylthiophene into a highly versatile node for divergent chemical synthesis. Thiophene-2-carboxaldehyde derivatives are foundational in synthesizing β -aryl- β -amino acids, urea derivatives, and unsaturated ketones, which frequently exhibit cytotoxic and antiviral properties[6].

Key Functionalization Pathways

-

Knoevenagel Condensation: Reaction with active methylene compounds (e.g., malononitrile) yields highly conjugated systems used in organic light-emitting diodes (OLEDs) and photovoltaic materials[1][7].

-

Reductive Amination: Condensation with primary or secondary amines, followed by reduction (using NaBH3CN ), generates targeted kinase inhibitors and CNS-active pharmaceutical ingredients.

-

Wittig Olefination: Reaction with phosphonium ylides extends the carbon skeleton, producing styrene-like thiophene derivatives crucial for polymer science.

Fig 2: Divergent downstream functionalization pathways of the C2-formyl group.

Analytical Characterization Standards

To ensure the structural integrity of the synthesized 2-Formyl-5-methyl-4-phenylthiophene, the following analytical validation parameters must be met[2]:

-

1 H NMR (400 MHz, CDCl3 ): The defining diagnostic peak is the formyl proton (-CHO), which typically appears as a sharp singlet far downfield around δ 9.80 - 10.00 ppm. The C5-methyl group appears as a distinct singlet near δ 2.40 - 2.50 ppm, while the phenyl protons manifest as a multiplet between δ 7.10 - 7.50 ppm[2].

-

13 C NMR (100 MHz, CDCl3 ): The carbonyl carbon of the formyl group is highly deshielded, appearing near δ 182.9 ppm[2].

-

High-Resolution Mass Spectrometry (HRMS): Expected [M+H]+ calculated for C12H11OS is approximately 203.05, confirming the exact mass and isotopic distribution of the sulfur atom.

References

-

Ring-opening/annulation reaction of cyclopropyl ethanols: concise access to thiophene aldehydes via C–S bond formation Organic Chemistry Frontiers (RSC Publishing) URL:[Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. rsc.org [rsc.org]

- 3. 5-Methyl-4-phenylthiophene-3-carbaldehyde | C12H10OS | CID 114754424 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Ring-opening/annulation reaction of cyclopropyl ethanols: concise access to thiophene aldehydes via C–S bond formation - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]

- 5. Ring-opening/annulation reaction of cyclopropyl ethanols: concise access to thiophene aldehydes via C–S bond formation - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]

- 6. 2-Thiophenecarboxaldehyde, 98% 98-03-3 - Manufacturers & Suppliers in India with worldwide shipping. [ottokemi.com]

- 7. chemimpex.com [chemimpex.com]

Technical Whitepaper: Physicochemical Profiling and Synthetic Methodologies of 2-Formyl-5-methyl-4-phenylthiophene

An in-depth technical guide detailing the physicochemical properties, synthesis protocols, structural characterization, and drug development applications of 2-Formyl-5-methyl-4-phenylthiophene.

Executive Summary

2-Formyl-5-methyl-4-phenylthiophene (systematically named 5-methyl-4-phenylthiophene-2-carbaldehyde) is a highly versatile heterocyclic building block extensively utilized in medicinal chemistry and materials science. The thiophene core serves as an excellent bioisostere for phenyl rings, often improving the pharmacokinetic profiles of active pharmaceutical ingredients (APIs). The presence of the electrophilic formyl group at the C2 position provides a highly reactive handle for downstream functionalization, while the methyl and phenyl substituents dictate the molecule's steric bulk and lipophilicity. This guide provides a comprehensive overview of its physical properties, field-proven synthetic methodologies, and integration into drug discovery workflows.

Physicochemical Properties & Structural Data

Accurate physicochemical data is critical for predicting the compound's behavior in both synthetic reactions and biological assays. The following table summarizes the core properties of 2-Formyl-5-methyl-4-phenylthiophene[1][2].

| Property | Value / Description |

| Chemical Name | 5-methyl-4-phenylthiophene-2-carbaldehyde |

| Molecular Formula | C₁₂H₁₀OS |

| Molecular Weight | 202.27 g/mol |

| Exact Monoisotopic Mass | 202.0452 Da |

| Appearance | Yellow solid |

| Melting Point | 67–70 °C |

| Predicted LogP (XLogP3) | ~3.4 (Highly lipophilic) |

| Hydrogen Bond Donors | 0 |

| Hydrogen Bond Acceptors | 2 (Carbonyl Oxygen, Thiophene Sulfur) |

| SMILES String | CC1=C(C=C(S1)C=O)C2=CC=CC=C2 |

Synthetic Methodologies: Causality and Protocols

As a Senior Application Scientist, it is imperative to understand why specific reagents and conditions are chosen. Below are two distinct, self-validating synthetic routes for this compound: a classical electrophilic aromatic substitution and a modern de novo ring annulation.

Classical Approach: Regioselective Vilsmeier-Haack Formylation

Causality & Mechanism: The Vilsmeier-Haack reaction is the industry standard for formylating electron-rich heterocycles[3]. When starting with 2-methyl-3-phenylthiophene, the thiophene ring has two open positions. The C5 position (adjacent to the sulfur atom) is significantly more electron-rich than the C4 position due to the α-heteroatom effect. Furthermore, the electron-donating methyl group enhances nucleophilicity at this site. The reaction utilizes Phosphorus Oxychloride (POCl₃) and N,N-Dimethylformamide (DMF) to generate a highly electrophilic chloroiminium ion (Vilsmeier Reagent), which selectively attacks the α-position, yielding the desired regiochemistry[4].

Step-by-Step Protocol:

-

Reagent Preparation: In a flame-dried, three-necked flask under an inert argon atmosphere, cool DMF (1.2 equivalents) to 0 °C. Slowly add POCl₃ (1.2 equivalents) dropwise to maintain the temperature below 5 °C. Stir for 30 minutes to ensure complete formation of the Vilsmeier reagent.

-

Electrophilic Attack: Dissolve 2-methyl-3-phenylthiophene (1.0 equivalent) in anhydrous dichloromethane (DCM) and add it dropwise to the Vilsmeier reagent.

-

Heating & Reaction: Gradually warm the mixture to room temperature, then heat to 60 °C for 4 hours. Monitor the reaction via TLC (Hexane:Ethyl Acetate, 9:1) until the starting material is fully consumed.

-

Hydrolysis (Critical Step): Pour the dark, viscous reaction mixture over vigorously stirred crushed ice. The intermediate iminium salt must be fully hydrolyzed to liberate the aldehyde. Adjust the pH to 7 using saturated aqueous NaHCO₃.

-

Extraction & Purification: Extract with ethyl acetate, wash with brine, dry over anhydrous Na₂SO₄, and concentrate. Purify via silica gel column chromatography to yield the pure yellow solid.

Modern Approach: Annulation of Cyclopropyl Ethanols

Causality & Mechanism: An elegant, modern alternative bypasses the need for pre-functionalized thiophenes by constructing the ring de novo via C–S bond formation. This method utilizes the ring-opening of 1-cyclopropyl-1-phenylethanol derivatives. Potassium sulfide (K₂S) acts as the optimal sulfur source, triggering a cascade ring-opening/annulation reaction under oxidative conditions (air) to directly yield the thiophene aldehyde[1].

Step-by-Step Protocol:

-

Reaction Setup: In a reaction vial, combine the corresponding 1-cyclopropyl-1-phenylethanol derivative (1.0 mmol) and K₂S (2.0 equivalents) in Dimethyl Sulfoxide (DMSO, 5 mL).

-

Annulation: Stir the mixture at 120 °C for 8 hours under an open-air atmosphere to facilitate the oxidative aromatization step.

-

Workup: Cool the mixture to room temperature, dilute with water (15 mL), and extract with diethyl ether (3 × 10 mL).

-

Purification: Dry the combined organic layers over Na₂SO₄, concentrate under reduced pressure, and purify by column chromatography (Hexane:Ethyl Acetate, 40:1) to isolate 2-Formyl-5-methyl-4-phenylthiophene in ~55% yield[1].

Structural Characterization & Validation